molecular formula C16H32N6O4 B14328288 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea CAS No. 106226-66-8

1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea

Cat. No.: B14328288
CAS No.: 106226-66-8
M. Wt: 372.46 g/mol
InChI Key: JJCWQPRLRWVAIL-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of morpholine groups, which are known for their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea typically involves the reaction of hexyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Hexyl isocyanate} + \text{Morpholine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea
  • 1-(3,4-Dichloro-phenyl)-3-morpholin-4-yl-urea
  • 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

Uniqueness

1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea is unique due to its specific structural features, such as the presence of two morpholine groups and a hexyl chain. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

106226-66-8

Molecular Formula

C16H32N6O4

Molecular Weight

372.46 g/mol

IUPAC Name

1-morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C16H32N6O4/c23-15(19-21-7-11-25-12-8-21)17-5-3-1-2-4-6-18-16(24)20-22-9-13-26-14-10-22/h1-14H2,(H2,17,19,23)(H2,18,20,24)

InChI Key

JJCWQPRLRWVAIL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)NCCCCCCNC(=O)NN2CCOCC2

Origin of Product

United States

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